Methyl 3-bromonaphthalene-1-carboxylate
Overview
Description
Methyl 3-bromonaphthalene-1-carboxylate is a chemical compound that is part of the broader class of bromonaphthalenes. These compounds are characterized by a naphthalene core structure with a bromine atom and a carboxylate ester group attached to it. The presence of the bromine atom makes these compounds useful for various chemical transformations due to its reactivity.
Synthesis Analysis
The synthesis of bromonaphthalenes can be achieved through Diels-Alder reactions, as demonstrated in the synthesis of 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene . These compounds were obtained by reacting 2-methylfuran with 3-bromobenzyne, followed by deoxygenation steps to yield the desired bromonaphthalenes. Although the specific synthesis of methyl 3-bromonaphthalene-1-carboxylate is not detailed in the provided papers, similar synthetic strategies involving halogenation and esterification could be employed.
Molecular Structure Analysis
While the molecular structure of methyl 3-bromonaphthalene-1-carboxylate is not directly analyzed in the provided papers, related compounds have been studied. For instance, the crystal structure of 5-methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxyl acid was determined using X-ray crystallography, showcasing the importance of such techniques in understanding the molecular geometry and intermolecular interactions of naphthalene derivatives .
Chemical Reactions Analysis
The reactivity of bromonaphthalenes is highlighted by their participation in various chemical reactions. For example, methyl 3-bromoacetylazulene-1-carboxylate reacts with 2-aminopyridines to yield imidazo[1,2-a]pyridine derivatives . This indicates that bromonaphthalenes can act as electrophiles in nucleophilic aromatic substitution reactions, which could be applicable to methyl 3-bromonaphthalene-1-carboxylate for the synthesis of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromonaphthalenes are influenced by their functional groups. The electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates has been investigated, revealing insights into their reduction mechanisms . Although the specific properties of methyl 3-bromonaphthalene-1-carboxylate are not discussed, it can be inferred that its bromine atom and ester group would affect its polarity, solubility, and reactivity in a similar manner.
Scientific Research Applications
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Scientific Field: Industrial Research
- Application : Methyl 3-bromonaphthalene-1-carboxylate is used in various industrial research applications .
- Methods of Application : The specific methods of application can vary greatly depending on the particular industrial research being carried out .
- Results or Outcomes : The outcomes of using this compound in industrial research can also vary greatly .
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Scientific Field: Material Science
- Application : This compound has been used in the development of new materials.
- Methods of Application : In material science, this compound can be used as a starting point for the synthesis of potential new materials.
- Results or Outcomes : It has been used in the development of various materials, including polymers and composites.
Safety And Hazards
properties
IUPAC Name |
methyl 3-bromonaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIYNFZNNISXSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462016 | |
Record name | Methyl 3-bromonaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromonaphthalene-1-carboxylate | |
CAS RN |
16650-63-8 | |
Record name | Methyl 3-bromonaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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